7-Hydroxyquinoline
Overview
Description
7-Hydroxyquinoline is an organic compound and a derivative of quinoline. It’s a heterocyclic compound that consists of a benzene ring fused to a pyridine ring . It’s used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
The empirical formula of 7-Hydroxyquinoline is C9H7NO . The molecular weight is 145.16 . The SMILES string representation is Oc1ccc2cccnc2c1 .
Chemical Reactions Analysis
The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations . For example, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .
Physical And Chemical Properties Analysis
7-Hydroxyquinoline is a white solid that appears like pale crystalline needles . It’s an extremely flammable compound . It’s insoluble in water but soluble in other organic solvents like benzene, chloroform, ethanol, and acetone .
Scientific Research Applications
Optical Switching Applications
7-Hydroxyquinoline (7-HQ) exhibits an excited state proton transfer (ESPT) effect, making it a potential material for optical switching. This switching relies on the ESPT effect, which is influenced by intermolecular hydrogen bonds with solvents. In a study, 7-HQ demonstrated ESPT effects under certain conditions, suggesting its potential use in all-optical switching applications (Guo et al., 2006).
Nonlinear Optical Properties
Research has shown that 7-HQ possesses nonlinear transmission properties, particularly under certain light wavelengths. This property originates from the nonlinearity of anion and cation formed in the excited state proton transfer process, making 7-HQ a candidate for ultrafast optical amplitude limit materials (Dong et al., 2000).
Fluorescent Probes
7-Hydroxyquinoline has been used in creating fluorescent probes for biological applications. A study developed a new probe based on 7-HQ's structure, exhibiting high selectivity and sensitivity for Zn(2+) ions, making it useful for two-photon imaging in living cells (Chen et al., 2009).
Photophysical Behavior in Polymeric Matrices
The behavior of 7-HQ in various polymeric matrices was studied, revealing insights into ground and excited state tautomerization. These studies are significant in understanding the interaction of 7-HQ with different environments, potentially guiding its applications in material science and bioimaging (Mehata et al., 2002).
Proton Transfer Mechanisms
Several studies have focused on the proton transfer dynamics of 7-HQ, particularly in different solvents and conditions. These investigations provide valuable insights into the molecular mechanisms underlying 7-HQ's behavior in various environments, which is crucial for its application in chemical sensors and other analytical tools (Bhattacharya & Samanta, 2008).
Safety And Hazards
Future Directions
Compounds containing the 7-Hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds could act as leads for the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
quinolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRPPAPDRUBKRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060380, DTXSID001316496 | |
Record name | 7-Quinolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060380 | |
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Record name | 7(1H)-Quinolinone | |
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Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light beige powder; [Spectrum MSDS] | |
Record name | 7-Quinolinol | |
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Vapor Pressure |
0.00033 [mmHg] | |
Record name | 7-Quinolinol | |
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Product Name |
7-Hydroxyquinoline | |
CAS RN |
580-20-1, 81123-52-6 | |
Record name | 7-Hydroxyquinoline | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=580-20-1 | |
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Record name | 7-Hydroxyquinoline | |
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Record name | 7-HYDROXYQUINOLINE | |
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Record name | 7-Quinolinol | |
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Record name | 7-Quinolinol | |
Source | EPA DSSTox | |
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Record name | 7(1H)-Quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinolin-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.599 | |
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Record name | 7-HYDROXYQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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